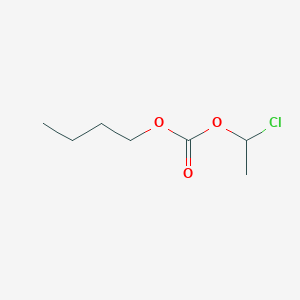

Butyl 1-chloroethyl carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Ionic Liquids and Green Chemistry

Ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate, demonstrate the nuanced perspective required when considering "green" solvents. Their decomposition products and the need for careful evaluation of their environmental and health impacts highlight the complexity of designing sustainable chemical processes (Swatloski, Holbrey, & Rogers, 2003)[https://consensus.app/papers/liquids-always-hydrolysis-1butyl3methylimidazolium-swatloski/de8d69a738bd520ba3a55907bebd354d/?utm_source=chatgpt].

Microwave-Assisted Synthesis

The optimized microwave-assisted synthesis of methylcarbonate salts, including reactions involving compounds like 1-butylpyrrolidine, demonstrates a method for preparing ionic liquid precursors efficiently. This technique reduces reaction times and avoids undesirable by-products, illustrating the potential for high-efficiency synthesis in related chemical domains (Holbrey, Rogers, Shukla, & Wilfred, 2010)[https://consensus.app/papers/optimised-synthesis-methylcarbonate-salts-methodology-holbrey/19a6c13dfc8b58c5b10b17a4b6c283e4/?utm_source=chatgpt].

Carbon Dioxide Utilization

Research into the utilization of carbon dioxide for producing cyclic carbonates showcases the potential of imidazolium-based ionic liquids as catalysts. This approach not only provides a method for converting CO2 into valuable products but also emphasizes the importance of catalyst structure and reaction parameters in achieving high conversion rates and selectivities (Girard et al., 2014)[https://consensus.app/papers/insights-system-composed-liquids-fixation-carbon-dioxide-girard/de4dd9b2be8855d59715cdcdf27a03fd/?utm_source=chatgpt].

Biocatalysis for Chemical Production

The metabolic engineering of Escherichia coli for the direct production of 1,4-butanediol from renewable feedstocks marks a significant advancement in biocatalysis. This approach leverages systems biology and genetic engineering to create pathways for producing non-natural chemicals, offering a sustainable alternative to traditional petrochemical processes (Yim et al., 2011)[https://consensus.app/papers/metabolic-engineering-escherichia-coli-production-yim/feb8476691b759f99c5fac60356dbacd/?utm_source=chatgpt].

Catalytic Synthesis of Carbamate Esters

The use of 1-butyl-3-methylimidazolium hydrogen carbonate as a carboxylating agent for converting amines into carbamate esters highlights a catalytic application relevant to pharmaceutical synthesis and materials science. This method presents a versatile approach to functionalizing amines, with the nature of the amine and alkylating agent influencing yields (D. Nicola, Arcadi, & Rossi, 2016)[https://consensus.app/papers/bmim-hco3-liquid-carboxylating-properties-synthesis-nicola/29ab9b693c1f5b02a6b52d77c8ffaed1/?utm_source=chatgpt].

Mécanisme D'action

Target of Action

Similar compounds have been used as collectors in the flotation process of mineral ores .

Mode of Action

A related compound, o-butyl s-(1-chloroethyl)carbonodithioate, was designed to interact with mineral surfaces in the flotation process . The interaction energy between the reagent and the mineral surface was calculated using density functional theory (DFT) .

Pharmacokinetics

The compound has a molecular weight of 18063 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds have been shown to interact with mineral surfaces, influencing their flotation behavior .

Propriétés

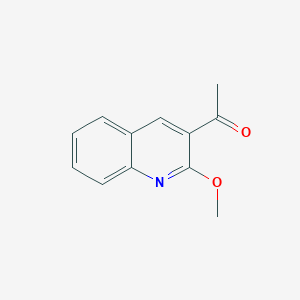

IUPAC Name |

butyl 1-chloroethyl carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3/c1-3-4-5-10-7(9)11-6(2)8/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRYMQHLFDVPFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)OC(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2964275.png)

![N-[(4-Bromo-1,2-thiazol-5-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;dihydrochloride](/img/structure/B2964279.png)

![N-Methyl-1-(3-pentyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2964287.png)

![(2-[(3-Bromopyridin-2-yl)oxy]ethyl)dimethylamine](/img/structure/B2964288.png)

![3-[(2,6-Dichlorophenyl)methyl]-8-(2-furylmethyl)-1-methyl-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2964296.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2964297.png)